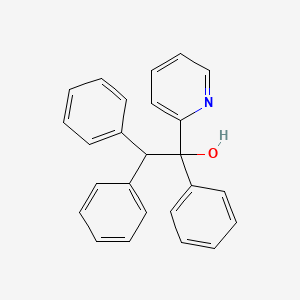
p-(3-Benzyl-3-methyl-1-triazeno)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(3-Benzyl-3-methyl-1-triazeno)benzamide is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine group (NH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzamide typically involves the reaction of benzylamine with a diazonium salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
p-(3-Benzyl-3-methyl-1-triazeno)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, p-(3-Benzyl-3-methyl-1-triazeno)benzamide is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.
Medicine
Medicinally, this compound has shown promise as an antineoplastic agent. It is being explored for its ability to inhibit the growth of cancer cells by interfering with DNA synthesis.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for creating vibrant and stable colors.
Mécanisme D'action
The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzamide involves its interaction with cellular DNA. The compound can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-(3-Methyl-1-triazeno)benzoic acid: Similar in structure but lacks the benzyl group.
p-(3-Butyl-3-methyl-1-triazeno)benzonitrile: Contains a butyl group instead of a benzyl group.
Uniqueness
p-(3-Benzyl-3-methyl-1-triazeno)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.
Propriétés
Numéro CAS |
59708-24-6 |
|---|---|
Formule moléculaire |
C15H16N4O |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
4-[[benzyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C15H16N4O/c1-19(11-12-5-3-2-4-6-12)18-17-14-9-7-13(8-10-14)15(16)20/h2-10H,11H2,1H3,(H2,16,20) |
Clé InChI |
MLOMFNIJYZFUBS-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)




![6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride](/img/structure/B13944671.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B13944681.png)
![1-[(Ethylsulfanyl)methyl]-4-methylpiperazine](/img/structure/B13944689.png)
![2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol](/img/structure/B13944691.png)

![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)

